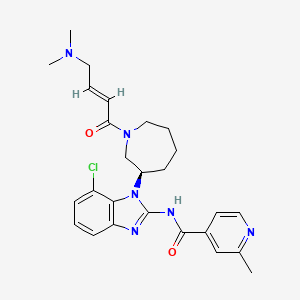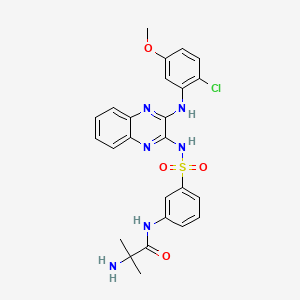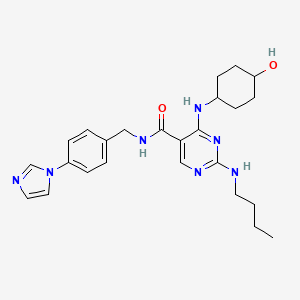![molecular formula C20H21NO2S B612056 2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline CAS No. 1504583-00-9](/img/structure/B612056.png)
2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(2-(3, 4, 5-trimethoxyphenyl) thiophen-3-yl) aniline, commonly known as DAT-230, is a novel microtubule inhibitor. It is structurally related to combretastatin A-4, a well-known anti-mitotic agent that targets tumor vasculature. DAT-230 has shown significant potential in the treatment of various cancers, particularly fibrosarcoma, due to its ability to induce G2/M phase arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAT-230 involves several steps, starting with the preparation of the thiophene ring, followed by the introduction of the methoxy and trimethoxyphenyl groups. The final step involves the coupling of the thiophene derivative with aniline under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of DAT-230 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
DAT-230 primarily undergoes reactions related to its role as a microtubule inhibitor. These include:
Oxidation: DAT-230 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify DAT-230, potentially affecting its efficacy as a microtubule inhibitor.
Substitution: Substitution reactions involving DAT-230 can lead to the formation of various derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving DAT-230 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of DAT-230 include various derivatives that may have different biological activities. These derivatives can be used to study the structure-activity relationship of DAT-230 and to develop new compounds with improved efficacy .
Scientific Research Applications
DAT-230 has a wide range of scientific research applications, including:
Mechanism of Action
DAT-230 exerts its effects by inhibiting the polymerization of microtubules, which are essential components of the cell cytoskeleton. This inhibition leads to the disruption of the microtubule network, resulting in G2/M phase arrest and apoptosis in cancer cells. The molecular targets of DAT-230 include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: The lead compound of a new class of anti-cancer drugs that target tumor vasculature.
Paclitaxel: Another well-known microtubule inhibitor used in cancer treatment.
Vinblastine: A microtubule inhibitor that binds to tubulin and inhibits microtubule formation, similar to DAT-230.
Uniqueness of DAT-230
DAT-230 is unique due to its structural stability and potent anti-proliferative activity against various cancer cells. It has shown high tumor selectivity with less cytotoxicity to normal cells, making it a promising candidate for cancer therapy .
Properties
CAS No. |
1504583-00-9 |
|---|---|
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.45 |
IUPAC Name |
2-methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline |
InChI |
InChI=1S/C20H21NO2S/c1-12-9-15(11-19(23-4)13(12)2)20-16(7-8-24-20)14-5-6-18(22-3)17(21)10-14/h5-11H,21H2,1-4H3 |
InChI Key |
NPXKFXXMFDKVTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)OC)C2=C(C=CS2)C3=CC(=C(C=C3)OC)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAT230; DAT 230; DAT-230. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


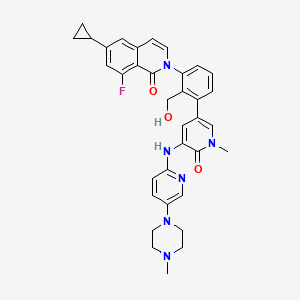
![[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride](/img/structure/B611975.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)
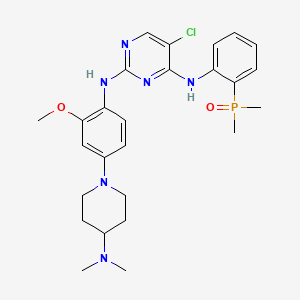
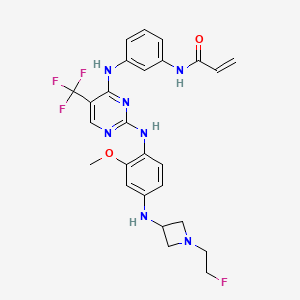

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)

